molecular formula C16H14O3 B1295911 4-Oxo-2,4-diphenylbutanoic acid CAS No. 4370-96-1

4-Oxo-2,4-diphenylbutanoic acid

Cat. No. B1295911
CAS RN: 4370-96-1
M. Wt: 254.28 g/mol
InChI Key: BTJVYXJKBFVHPY-UHFFFAOYSA-N
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Description

4-Oxo-2,4-diphenylbutanoic acid, also known as ketorofenic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It belongs to the family of arylpropionic acids and is structurally related to other NSAIDs such as ibuprofen and naproxen. Ketorolac is used in the treatment of moderate to severe pain, including postoperative pain, and is available in both oral and injectable forms.

Scientific Research Applications

Photochemical Reactions

4-Oxo-2,4-diphenylbutanoic acid and its derivatives have been studied in photochemical reactions. For instance, ethyl 3-oxo-2,4-diphenylbutanoate, a related compound, undergoes irradiation leading to products formed by radical recombination and decarbonylation (Yoshioka, Osawa, & Fukuzawa, 1982).

Polarographic Behavior

The polarographic reduction of derivatives like 4-aryl-2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-oxo-2-butenoic acids in certain solutions leads to the formation of 4-aryl-2-(1,2-diphenyl-2-hydroxyethylhydrazino)-4-hydroxybutanoic acids, which undergo hydrolysis (Posyagin et al., 2009).

Complex Formation in Inorganic Chemistry

Rhenium complexes with 2-(diphenylphosphinomethyl)aniline, which might involve this compound derivatives, form different oxo rhenium(V) complexes. These complexes demonstrate unique behaviors and properties depending on the conditions applied (Schroer, Wagner, & Abram, 2010).

Photoinduced Pinacolisation

The photoinduced pinacolisation of 4-oxo-4-phenylbutanamides, which are closely related to this compound, leads to products with unusual diastereoselectivities. This indicates potential applications in stereochemical control in organic synthesis (Lindemann et al., 1999).

Kinetics and Mechanism in Oxidation Reactions

Studies on the kinetics and mechanism of oxidation of 4-oxo-4-arylbutanoic acids by acid bromate provide insights into the behavior of this compound in oxidation reactions, which is significant for understanding its reactivity (Reddy & Manjari, 2010).

Mechanism of Action

Target of Action

The primary target of 4-Oxo-2,4-diphenylbutanoic acid is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . This enzyme plays a crucial role in the production of menaquinone, an essential component of the electron transport chain in bacteria.

Mode of Action

This compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction prevents MenB from participating in the MK biosynthesis pathway, thereby disrupting the electron transport chain and inhibiting bacterial growth.

Biochemical Pathways

The compound affects the menaquinone biosynthesis pathway . By inhibiting MenB, it disrupts the production of menaquinone, a key electron carrier in the bacterial electron transport chain. This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as DNA replication, protein synthesis, and nutrient uptake.

Result of Action

The inhibition of MenB by this compound leads to a disruption in the production of menaquinone . This disruption can cause a decrease in ATP production, leading to a slowdown or halt in bacterial growth. The exact molecular and cellular effects would depend on the specific bacterial strain and its reliance on the menaquinone pathway.

Biochemical Analysis

Biochemical Properties

4-Oxo-2,4-diphenylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase, where this compound acts as an inhibitor. This interaction is crucial in the modulation of inflammatory responses. Additionally, this compound has been shown to bind to serum albumin, which affects its distribution and availability in the bloodstream .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, which are mediators of inflammation. This leads to a decrease in inflammatory responses and pain sensation. Furthermore, this compound has been shown to impact gene expression related to inflammatory pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cyclooxygenase enzymes. By binding to the active site of these enzymes, this compound inhibits their activity, leading to a reduction in the synthesis of prostaglandins. This inhibition is achieved through the formation of a stable complex between this compound and the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that this compound maintains its inhibitory effects on cyclooxygenase over extended periods, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound can lead to toxicity, including gastrointestinal disturbances and renal impairment. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The interaction of this compound with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its transport in the bloodstream. Additionally, this compound can cross cell membranes through passive diffusion, allowing it to reach its target sites within cells .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It does not possess specific targeting signals or post-translational modifications that direct it to specific organelles. Its presence in the cytoplasm and nucleus allows it to interact with various enzymes and proteins involved in inflammatory pathways.

properties

IUPAC Name

4-oxo-2,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJVYXJKBFVHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287292
Record name 4-oxo-2,4-diphenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4370-96-1
Record name γ-Oxo-α-phenylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4370-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 50151
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC59920
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Record name 4370-96-1
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 4-oxo-2,4-diphenylbutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40287292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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